Dansyl-Tyr-Val-Gly trifluoroacetate (TFA) is a specifically engineered, fluorogenic peptide substrate primarily utilized for the kinetic characterization and quantification of peptidylglycine alpha-amidating monooxygenase (PAM) and its peptidylglycine alpha-hydroxylating monooxygenase (PHM) domain. Featuring a covalently attached 5-(dimethylamino)naphthalene-1-sulfonyl (Dansyl) fluorophore at the N-terminus, this compound enables highly sensitive, non-radioactive tracking of the C-terminal amidation process. Supplied as a TFA salt to ensure rapid and complete dissolution in physiological assay buffers, Dansyl-Tyr-Val-Gly TFA serves as a critical procurement standard for laboratories conducting enzyme kinetic studies, inhibitor screening, and structural biology investigations of peptide amidation pathways [1].
Substituting Dansyl-Tyr-Val-Gly TFA with unlabeled Tyr-Val-Gly or free-base variants introduces severe operational bottlenecks in enzymatic assays. Unlabeled peptides lack a fluorescent reporter, forcing laboratories to rely on expensive mass spectrometry or hazardous radioimmunoassays to quantify the conversion of the glycine-extended precursor to the amidated product [1]. Furthermore, attempting to procure the free-base form of the Dansyl-labeled peptide often results in poor aqueous solubility at the required pH (6.0–6.4), necessitating the use of organic co-solvents like DMSO. Because sensitive metalloenzymes like PHM can be inhibited or destabilized by organic solvents, the TFA salt is strictly required to maintain purely aqueous assay conditions, ensuring uncompromised kinetic reproducibility and preventing costly assay failures [2].
For robust enzyme screening, the substrate must exhibit strong and predictable binding to the target. Dansyl-Tyr-Val-Gly TFA demonstrates highly optimized affinity for the peptidylglycine monooxygenase (PHM) domain, establishing a dissociation constant (KD) of 22 μM and an apparent Michaelis constant (Km) of 0.20 mM in the presence of ascorbate. When compared to generic or non-optimized glycine-extended peptides, which frequently exhibit Km values exceeding 1 mM, this compound achieves a relative Vmax of 100% at much lower working concentrations, ensuring maximum signal-to-noise ratios in kinetic assays [1].
| Evidence Dimension | Enzyme Affinity (KD and Km) |
| Target Compound Data | KD = 22 μM; Apparent Km = 0.20 mM |
| Comparator Or Baseline | Generic glycine-extended peptides (Km > 1 mM) |
| Quantified Difference | ~5-fold higher affinity (lower Km), establishing a 100% Vmax baseline |
| Conditions | Recombinant type A rat 75 kDa α-AE (PHM) with ascorbate reductant at physiological pH |
Allows procurement teams to standardize enzyme assays using a highly efficient substrate, reducing the required concentration of expensive recombinant enzymes.
A major challenge in prolonged PHM assays is the oxidative degradation of the enzyme driven by the required reductant, ascorbate. Dansyl-Tyr-Val-Gly TFA actively mitigates this issue; at concentrations of 15–25 μM, the substrate physically protects recombinant type A rat 75 kDa α-AE against ascorbate-mediated inactivation of its peptidyl-Gly hydroxylase activity. Compared to baseline buffer conditions without the optimized substrate, the presence of Dansyl-Tyr-Val-Gly preserves residual enzyme activity over extended incubation periods, directly improving the reproducibility of high-throughput screens [1].
| Evidence Dimension | Enzyme Protection |
| Target Compound Data | 15-25 μM prevents ascorbate-mediated inactivation |
| Comparator Or Baseline | Buffer control (rapid loss of hydroxylase activity) |
| Quantified Difference | Significant preservation of residual α-AE activity during ascorbate turnover |
| Conditions | Recombinant type A rat 75 kDa α-AE incubated with ascorbate |
Prolongs the active half-life of the enzyme during assays, reducing reagent waste and ensuring consistent batch-to-batch data collection.
The physical form of the substrate dictates the required assay conditions. The TFA salt of Dansyl-Tyr-Val-Gly ensures complete aqueous solubility in standard MES or TES buffers (pH 6.0–6.4). In contrast, utilizing the free-base form often necessitates the addition of organic co-solvents like DMSO to achieve complete dissolution. Because organic solvents can induce conformational shifts or inhibit the metalloenzyme core of PAM, the TFA salt's ability to maintain a 100% aqueous environment prevents artificial suppression of the amidation rate, while still allowing for highly sensitive HPLC-fluorescence tracking of the Dansyl-YV-NH2 product [1].
| Evidence Dimension | Aqueous Solubility and Solvent Requirement |
| Target Compound Data | Complete dissolution in aqueous MES/TES buffer (0% organic solvent) |
| Comparator Or Baseline | Free-base Dansyl peptides (requires 1-5% DMSO) |
| Quantified Difference | Eliminates organic solvent requirement, preventing solvent-induced enzyme inhibition |
| Conditions | Standard amidation assay buffers (pH 6.0–6.4) |
Ensures that kinetic data accurately reflects enzyme behavior without the confounding variable of organic solvent toxicity, a critical factor for assay validation.
Due to its high affinity (KD = 22 μM) and compatibility with HPLC-fluorescence detection, this compound is the preferred benchmark substrate for pharmaceutical laboratories screening for novel inhibitors of peptidylglycine alpha-amidating monooxygenase [1].
Because it protects the enzyme from ascorbate-mediated inactivation at 15-25 μM, it is a highly effective reagent for structural studies and prolonged kinetic assays where maintaining the active conformer of recombinant PHM is critical [2].
For biomanufacturing facilities producing recombinant alpha-amidating enzymes (e.g., for the synthesis of amidated peptide hormones), Dansyl-Tyr-Val-Gly TFA serves as a highly reliable, solvent-free benchmark substrate to quantify batch-to-batch specific activity [1].